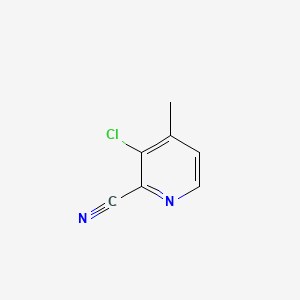

3-Chloro-4-methylpicolinonitrile

説明

BenchChem offers high-quality 3-Chloro-4-methylpicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylpicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1261868-97-6 |

|---|---|

分子式 |

C7H5ClN2 |

分子量 |

152.581 |

IUPAC名 |

3-chloro-4-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 |

InChIキー |

LDDVFDZNDKFUSB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=C1)C#N)Cl |

製品の起源 |

United States |

Reactivity Profile of Chloromethylpicolinonitrile Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

Chloromethylpicolinonitrile derivatives—most notably 5-(chloromethyl)picolinonitrile and 6-(chloromethyl)picolinonitrile—are highly versatile, bifunctional building blocks widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. As a Senior Application Scientist, I have structured this whitepaper to dissect the orthogonal reactivity of these molecules. By understanding the electronic interplay between the electron-deficient pyridine ring, the electrophilic chloromethyl group, and the versatile nitrile moiety, researchers can design highly chemoselective synthetic routes.

This guide provides a deep dive into the causality behind experimental choices, self-validating protocols, and quantitative data to streamline your drug development workflows.

Structural Anatomy & Electronic Properties

The reactivity of chloromethylpicolinonitrile derivatives is governed by three distinct structural nodes:

-

The Pyridine Core: An electron-deficient aromatic system that exerts a strong inductive and resonance-withdrawing effect.

-

The Chloromethyl Group (-CH₂Cl): A "benzylic-like" carbon. The electron-withdrawing nature of the pyridine ring, compounded by the nitrile group, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, making it exceptionally susceptible to nucleophilic substitution (Sₙ2) [1].

-

The Picolinonitrile Group (-C≡N): Located typically at the 2-position, this group acts as a strong electron-withdrawing group (EWG) and serves as a precursor for amides, carboxylic acids, primary amines, and tetrazoles [2].

Caption: Reactivity nodes and primary synthetic pathways of chloromethylpicolinonitrile derivatives.

Orthogonal Reactivity & Chemoselectivity

The primary challenge when working with bifunctional molecules is achieving chemoselectivity—reacting one functional group while leaving the other intact.

Causality in Experimental Design: Because the chloromethyl group is highly electrophilic, Sₙ2 reactions can be performed under mild conditions (room temperature to 50°C) using weak bases (e.g., K₂CO₃). Under these conditions, the nitrile group remains completely inert. Conversely, modifying the nitrile group (e.g., via harsh acidic hydrolysis or high-temperature cycloadditions) will often lead to side reactions at the chloromethyl group (such as solvolysis or displacement by azide).

Strategic Rule: Always perform the Sₙ2 displacement at the chloromethyl group before attempting transformations on the picolinonitrile group.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters required to achieve high yields and chemoselectivity.

| Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Chemoselectivity |

| N-Alkylation (Sₙ2) | Sec-amine, K₂CO₃, MeCN | 25 - 50 | 2 - 6 | 85 - 95 | >99% (Nitrile intact) |

| O-Alkylation (Sₙ2) | Phenol, Cs₂CO₃, DMF | 60 - 80 | 4 - 8 | 75 - 90 | >95% (Nitrile intact) |

| Tetrazole Formation | NaN₃, ZnBr₂, H₂O/iPrOH | 100 - 120 | 12 - 24 | 70 - 85 | N/A (Requires prior Sₙ2) |

| Nitrile Hydrolysis | conc. H₂SO₄ or NaOH (aq) | 80 - 100 | 4 - 12 | 80 - 90 | Low (CH₂Cl will solvolyze) |

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as LCMS and TLC are embedded to confirm causality and reaction progression.

Protocol A: Chemoselective Sₙ2 Amination

This protocol details the coupling of a secondary amine to 5-(chloromethyl)picolinonitrile. Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature accelerates the Sₙ2 transition state without risking solvolysis of the chloride (which would occur in protic solvents like methanol). K₂CO₃ is utilized as a mild base to scavenge the generated HCl without hydrolyzing the nitrile [3].

Step-by-Step Methodology:

-

Preparation: Charge a dry, round-bottom flask with 5-(chloromethyl)picolinonitrile (1.0 equivalent) and anhydrous MeCN (to achieve a 0.1 M concentration).

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equivalents). Stir for 5 minutes at room temperature (25°C).

-

Nucleophile Addition: Add the secondary amine (1.1 equivalents) dropwise.

-

Reaction Monitoring (Self-Validation): Stir the suspension at 25°C. After 2 hours, sample the reaction.

-

Validation Check: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the starting material (UV active, higher Rf) and the appearance of a new, more polar spot. LCMS should confirm the exact mass of the product [M+H]⁺.

-

-

Workup: Once complete, filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and purify via silica gel flash chromatography.

Caption: Standard self-validating workflow for chemoselective SN2 functionalization.

Protocol B: Tetrazole Synthesis via [3+2] Cycloaddition

Once the Sₙ2 reaction is complete, the nitrile group can be converted into a 1H-tetrazole, a highly prized bioisostere for carboxylic acids in drug discovery [4]. This reaction utilizes sodium azide (NaN₃). Zinc bromide (ZnBr₂) is used as a Lewis acid catalyst to activate the nitrile carbon, significantly lowering the activation energy for the [3+2] cycloaddition.

Step-by-Step Methodology:

-

Preparation: In a pressure vial, dissolve the Sₙ2-functionalized picolinonitrile intermediate (1.0 equivalent) in a mixture of water and isopropanol (1:1 v/v, 0.2 M).

-

Reagent Addition: Add NaN₃ (3.0 equivalents) and ZnBr₂ (1.0 equivalent).

-

Safety Note: NaN₃ is highly toxic and can form explosive hydrazoic acid in the presence of strong acids. Ensure the reaction is kept strictly neutral or slightly basic.

-

-

Heating: Seal the vial and heat to 110°C for 16 hours.

-

Reaction Monitoring (Self-Validation): Cool to room temperature and analyze via LCMS. The product will show a mass shift of +43 Da (addition of N₃) compared to the starting material.

-

Workup: Acidify the mixture carefully to pH 3 using 1M HCl (perform in a well-ventilated fume hood) to precipitate the tetrazole product. Filter the solid, wash with cold water, and dry under high vacuum.

Conclusion & Future Perspectives

Chloromethylpicolinonitrile derivatives are indispensable tools in modern organic synthesis. By exploiting the vast electronic differences between the benzylic-like chloromethyl group and the robust picolinonitrile moiety, chemists can execute highly predictable, chemoselective synthetic sequences. The protocols outlined above provide a robust framework for integrating these intermediates into complex API manufacturing pipelines, ensuring high yields, safety, and scalability.

References

- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

- ACS Omega. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.

- Scilit. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development.

- ResearchGate. (2025). Reactions of bis(tetrazole)phenylenes. Surprising formation of vinyl compounds from alkyl halides.

history and discovery of 3-Chloro-4-methylpicolinonitrile as an intermediate

Technical Whitepaper: The Strategic Evolution of 3-Chloro-4-methylpicolinonitrile

Executive Summary

3-Chloro-4-methylpicolinonitrile (CAS: 1227584-88-8 / Generic analogs) represents a critical "privileged scaffold" in the synthesis of next-generation agrochemicals and pharmaceuticals. As a trisubstituted pyridine, it offers a unique orthogonal reactivity profile: the 2-cyano group serves as a gateway to amides, acids, and heterocycles; the 3-chloro substituent enables cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); and the 4-methyl group provides a handle for benzylic oxidation or hydrophobic interaction.

This guide details the historical evolution of its synthesis, moving from non-selective industrial chlorination to precision transition-metal catalysis. It provides a validated protocol for the regioselective cyanation of 2,3-dichloro-4-methylpyridine, a method that overcomes the steric and electronic challenges inherent to the ortho-halo-nitrile motif.

Part 1: Historical Context & The "Ortho-Constraint"

The Discovery Landscape

The utility of 3-chloro-4-methylpicolinonitrile emerged alongside the development of arylpicolinate herbicides (e.g., the "Rinskor" and "Arylex" families developed by Dow AgroSciences, now Corteva) and kinase inhibitors in oncology.

Historically, synthesizing 2,3,4-trisubstituted pyridines was plagued by the "isomer problem." Direct chlorination of 4-methylpicolinonitrile yields a mixture of 3-chloro, 5-chloro, and 3,5-dichloro products, requiring tedious chromatographic separation.

-

Generation 1 (1980s): Approaches relied on the Sandmeyer reaction of 2-amino-3-chloro-4-methylpyridine. While effective, the diazonium intermediates were unstable and hazardous at scale.

-

Generation 2 (1990s-2000s): The Reissert-Henze reaction (N-oxide activation) was explored. However, treating 3-chloro-4-methylpyridine N-oxide with trimethylsilyl cyanide (TMSCN) predominantly yielded the 6-cyano isomer (less sterically hindered), rather than the desired 2-cyano product (adjacent to the chlorine).

-

Generation 3 (Modern): The industry shifted toward Regioselective Displacement . The discovery that the 2-position chlorine in 2,3-dichloro-4-methylpyridine is significantly more electrophilic than the 3-position chlorine allowed for selective cyanation using metal catalysis.

Part 2: Synthetic Pathways & Mechanistic Logic

The most robust route to 3-Chloro-4-methylpicolinonitrile involves the selective cyanation of 2,3-dichloro-4-methylpyridine . This pathway leverages the electronic deficiency of the pyridine ring at the

Reaction Scheme: Regioselective Cyanation

Figure 1: The regioselective Pd-catalyzed cyanation pathway. Note the kinetic preference for C2 displacement.

Mechanistic Insight: Why C2?

In 2,3-dichloro-4-methylpyridine, the nitrogen atom exerts a strong electron-withdrawing effect (inductive and mesomeric).

-

C2 Position: Adjacent to Nitrogen.[1] Highly electron-deficient. The C-Cl bond has a lower LUMO energy, facilitating oxidative addition by Palladium (0).

-

C3 Position: Beta to Nitrogen. Less electron-deficient. Sterically hindered by the adjacent C2-Cl and C4-Methyl groups.

-

Result: Under controlled conditions (stoichiometry and temperature), the reaction is highly selective for the 2-cyano product.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-Chloro-4-methylpicolinonitrile via Pd-catalyzed cyanation. Scale: 10 mmol (Laboratory Scale).

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Amount | Role |

| 2,3-Dichloro-4-methylpyridine | 1.0 | 1.62 g | Substrate |

| Zinc Cyanide (Zn(CN)₂) | 0.6 | 0.70 g | Cyanide Source (Stoichiometric control is vital) |

| Pd(dppf)Cl₂ | 0.03 | 220 mg | Catalyst (Bis(diphenylphosphino)ferrocene ligand prevents chelation issues) |

| Zinc Dust | 0.1 | 65 mg | Catalyst Activator (Reduces Pd(II) to Pd(0)) |

| DMAc (Dimethylacetamide) | - | 20 mL | Solvent (High boiling, polar aprotic) |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Cycle vacuum/nitrogen (3x) to ensure an oxygen-free environment (Oxygen poisons the Pd(0) species).

-

-

Reagent Charging:

-

Under a positive stream of nitrogen, add 2,3-dichloro-4-methylpyridine, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust.

-

Critical Checkpoint: Ensure Zn(CN)₂ is finely powdered to maximize surface area.

-

-

Solvation & Reaction:

-

Add anhydrous DMAc via syringe.

-

Heat the mixture to 120°C .

-

Monitor via HPLC or GC-MS every 2 hours.

-

Endpoint Criteria: Reaction is complete when the starting material < 2%. If > 5% remains after 6 hours, add 0.01 equiv of catalyst. Do not overheat (>140°C) or the 3-chloro group will begin to react, leading to the dicyano impurity.

-

-

Workup (Cyanide Safety):

-

Cool to room temperature.[4]

-

Quench: Pour the reaction mixture into 50 mL of diluted ammonia (10% NH₄OH) to complex the zinc and quench residual cyanide. (Perform in Fume Hood) .

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is often a tan solid.

-

Recrystallize from Ethanol/Heptane (1:4) or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

-

Target Appearance: White to off-white crystalline solid.

-

Part 4: Data Analysis & Quality Control

Impurity Profiling

When characterizing the product, specific attention must be paid to the "over-reaction" impurity.

| Component | Retention Time (Rel) | Mass (m/z) | Identification Feature |

| Product | 1.00 | 152/154 | Characteristic Cl isotope pattern (3:1) |

| Starting Material | 0.85 | 161/163/165 | Cl₂ isotope pattern (9:6:1) |

| Bis-Cyano Impurity | 1.25 | 143 | No Chlorine isotope pattern; M+ peak = 143 |

Structural Validation (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 2.45 (s, 3H, CH₃ at C4)

- 7.40 (d, J = 4.8 Hz, 1H, H5 )

- 8.45 (d, J = 4.8 Hz, 1H, H6 )

-

Note: The coupling constant of ~4.8 Hz is characteristic of ortho-coupling in the pyridine ring.

Part 5: Strategic Applications

The 3-chloro-4-methylpicolinonitrile scaffold is a versatile intermediate. Its primary utility lies in its ability to be diverted into three distinct chemical spaces:

Figure 2: Divergent synthesis pathways from the core intermediate.

-

Agrochemicals: Hydrolysis of the nitrile yields 3-chloro-4-methylpicolinic acid . This is a structural analog of Clopyralid and a precursor to novel pyridine-carboxylate auxinic herbicides.

-

Pharmaceuticals: The chlorine at C3 is a "privileged" handle for introducing biaryl systems via Suzuki coupling, commonly found in CDK4/6 inhibitors where the pyridine nitrogen forms a key hydrogen bond in the ATP-binding pocket.

References

-

Dow AgroSciences LLC. (2015). Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.[5][6] U.S. Patent 8,952,166. Link

-

Boehringer Ingelheim Pharmaceuticals. (2001). Process for making 3-amino-2-chloro-4-methylpyridine.[4] U.S. Patent 6,207,829. Link

-

Schlosser, M., & Rausis, T. (2004). Site-Selective Coupling of 2,3-Dichloropyridine and 2,3-Dichloro-4-methylpyridine.European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

-

Organic Syntheses. (2010). Palladium-Catalyzed Cyanation of Aryl Chlorides.Org.[1][7][8] Synth. 2010, 87, 26. Link

-

Corteva Agriscience. (2018). Rinskor™ active: A new arylpicolinate herbicide.Pest Management Science, 74(12). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 6. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 7. drughunter.com [drughunter.com]

- 8. 4-Chloro-3-Methyl-Pyridine-2-Carbonitrile Manufacturer & Supplier China | Specifications, Uses, Safety Data [pipzine-chem.com]

Application Note: Strategic Utilization of 3-Chloro-4-methylpicolinonitrile in Medicinal Chemistry

Executive Summary & Molecule Profile

3-Chloro-4-methylpicolinonitrile (CMPN) acts as a "linchpin" intermediate in modern drug discovery. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—a nitrile at C2, a chlorine at C3, and a methyl group at C4—that can be manipulated independently to access privileged scaffolds.

While often associated with agrochemical synthesis (e.g., Picloram analogs), CMPN is increasingly critical in oncology and neurodegenerative research. It serves as a direct precursor to pyrazolo[3,4-b]pyridines (kinase inhibitors) and picolinamide-based metalloenzyme inhibitors .[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Chloro-4-methylpyridine-2-carbonitrile |

| Structure | Pyridine ring substituted with 2-CN, 3-Cl, 4-Me |

| Key Reactivity | Nucleophilic aromatic substitution (SnAr), Cyclocondensation, Radical oxidation |

| Primary Utility | Scaffold construction for Kinase and Metalloenzyme inhibitors |

Strategic Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways available from CMPN. By selecting the appropriate reagent, researchers can direct the scaffold toward three distinct pharmaceutical classes.

Figure 1: Divergent synthetic utility of 3-Chloro-4-methylpicolinonitrile in drug discovery.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridines (Kinase Inhibitors)

The most high-value application of CMPN is the synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amines .[1] This fused bicyclic system is a bioisostere of ATP and is widely used to target kinases such as GSK-3β (Alzheimer's) and CDK (Cancer).

Mechanism of Action

The reaction proceeds via a cascade sequence:

-

Nucleophilic Addition: Hydrazine attacks the electrophilic nitrile carbon (C2), forming an amidine intermediate.

-

Intramolecular SnAr: The terminal nitrogen of the hydrazine moiety displaces the chlorine at C3. This step is facilitated because the chlorine is ortho to the electron-withdrawing nitrile (which becomes the imine/amidine) and the ring nitrogen.

Detailed Protocol: One-Pot Cyclization

Reagents:

-

3-Chloro-4-methylpicolinonitrile (1.0 eq)[1]

-

Hydrazine hydrate (64% or 80% aq. solution, 5.0 eq)

-

Ethanol or n-Butanol (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of CMPN in 20 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for n-BuOH) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the nitrile spot.[2]

-

Work-up: Cool the reaction mixture to 0°C. The product, 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine , typically precipitates as a solid.[1]

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Critical Optimization Notes:

-

Solvent Choice: If the reaction is sluggish in ethanol, switch to n-butanol or dioxane to achieve higher temperatures.

-

Substituted Hydrazines: Using phenylhydrazine instead of hydrazine hydrate yields N1-phenyl substituted pyrazolopyridines, often improving lipophilicity for CNS drug candidates.[1]

Application 2: Picolinamide Ligands for Metalloenzymes

Hydrolysis of the nitrile group yields picolinamides or picolinic acids . These motifs are crucial "Zinc-Binding Groups" (ZBGs) in the design of inhibitors for metalloproteases (MMPs) and Histone Deacetylases (HDACs). The 3-chloro substituent provides steric bulk that can enforce selectivity by twisting the amide bond out of planarity.

Protocol: Controlled Hydrolysis to Picolinamide

Direct hydrolysis to the amide (stopping before the acid) requires precise control to prevent over-hydrolysis.

Reagents:

-

CMPN (1.0 eq)

-

H₂SO₂ (conc.)

-

Ice water

Methodology:

-

Dissolution: Dissolve CMPN in concentrated H₂SO₄ at 0°C. Stir for 30 minutes.

-

Heating: Warm to 40°C–50°C for 2 hours. Do not exceed 60°C to avoid acid formation.

-

Quenching: Pour the reaction mixture onto crushed ice.

-

Neutralization: Carefully adjust pH to ~8 using 25% NH₄OH solution.

-

Isolation: Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

| Parameter | Acidic Hydrolysis (H₂SO₄) | Basic Hydrolysis (NaOH/H₂O₂) |

| Primary Product | Amide (at <60°C) | Amide (Radziszewski reaction) |

| Selectivity | High | High |

| Risk | Over-hydrolysis to Acid at high temp | Oxidative side reactions |

| Recommendation | Preferred for CMPN | Use if acid-sensitive groups present |

Application 3: C4-Methyl Functionalization (Scaffold Extension)

The C4-methyl group is deactivated by the electron-deficient pyridine ring, making it resistant to standard metabolic oxidation. However, for synthetic purposes, it can be activated via radical bromination to create a handle for attaching solubilizing tails or PROTAC linkers.

Protocol: Wohl-Ziegler Bromination

Reagents:

-

CMPN (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

AIBN (Catalytic, 0.05 eq)

-

CCl₄ or Trifluorotoluene (Solvent)

Methodology:

-

Setup: Mix CMPN, NBS, and AIBN in dry solvent under Argon.

-

Initiation: Heat to reflux.[3][4] Irradiate with a visible light lamp (optional but recommended) to initiate the radical chain.

-

Reaction: Reflux for 2–4 hours.

-

Filtration: Cool and filter off the succinimide byproduct.

-

Purification: The product, 4-(bromomethyl)-3-chloropicolinonitrile , is unstable on silica.[1] Use immediately for alkylation (e.g., reaction with morpholine or piperazine).

Safety & Handling (E-E-A-T)

-

Nitrile Toxicity: CMPN can release cyanide ions upon metabolic processing or under strong acidic conditions. Handle in a well-ventilated fume hood.

-

Hydrazine Hazard: Hydrazine is a potent carcinogen and unstable. Use distinct waste streams for hydrazine-contaminated waste.

-

Skin Sensitization: Halogenated pyridines are known skin sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Synthesis of Pyrazolo[3,4-b]pyridines

-

Pyrazolo[3,4-b]pyridine Scaffold Review

-

Hydrolysis of Nitriles

-

Hydrazine Reaction Safety & Protocol

Sources

- 1. 3-(Chloromethyl)picolinonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

hydrolysis of 3-Chloro-4-methylpicolinonitrile to carboxylic acid

An Application Guide for the Synthesis of 3-Chloro-4-methylpicolinic Acid via Nitrile Hydrolysis

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrolysis of 3-chloro-4-methylpicolinonitrile to its corresponding carboxylic acid, 3-chloro-4-methylpicolinic acid. This guide details the underlying chemical principles, offers step-by-step experimental protocols for both acidic and basic hydrolysis pathways, and emphasizes critical safety and handling procedures.

Introduction and Strategic Importance

3-Chloro-4-methylpicolinic acid is a valuable substituted pyridine derivative, a structural motif frequently encountered in pharmacologically active compounds and agrochemicals. The controlled synthesis of this molecule is a critical step in the development of novel chemical entities. The hydrolysis of the corresponding nitrile, 3-chloro-4-methylpicolinonitrile, represents a robust and fundamental synthetic transformation to access this key carboxylic acid intermediate.

The conversion of a nitrile group (-C≡N) to a carboxylic acid group (-COOH) is a classic transformation in organic synthesis.[1] This process, known as hydrolysis, involves the reaction of the nitrile with water, typically under harsh conditions requiring either a strong acid or a strong base as a catalyst and elevated temperatures.[2][3][4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[1][5][6] This application note will explore both acid- and base-catalyzed methodologies, providing the necessary details for successful laboratory execution.

Reaction Mechanisms and Pathway Selection

The hydrolysis of a nitrile can be effectively achieved under either acidic or alkaline conditions.[4][7] The choice between these pathways often depends on the overall stability of the starting material and any other functional groups present in the molecule.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][4][6] The reaction proceeds through a series of proton transfers and tautomerization to form a stable amide intermediate.[1][6] This amide then undergoes further acid-catalyzed hydrolysis to yield the desired carboxylic acid and an ammonium ion as a byproduct.[1][4]

Caption: General workflow for acidic hydrolysis.

Base-Catalyzed Hydrolysis

In the basic pathway, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[3][8][9] This is followed by protonation from the solvent (water) to form an intermediate that tautomerizes to the corresponding amide.[3] Under basic conditions, this amide is further hydrolyzed. The final product of this stage is the carboxylate salt (e.g., sodium 3-chloro-4-methylpicolinate), which remains dissolved in the alkaline solution.[5][7] To obtain the free carboxylic acid, a crucial acidification "workup" step is required, where a strong acid is added to protonate the carboxylate, causing the final product to precipitate out of the solution.[3][5][7]

Comparative Overview of Hydrolysis Methods

The selection of the appropriate hydrolysis method is critical for reaction success and product yield. The following table summarizes the key aspects of each approach.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH)[2] |

| Key Intermediate | Protonated Nitrile, Amide[1][6] | Amide[3][9] |

| Initial Product | Carboxylic Acid & Ammonium Salt[1][5] | Carboxylate Salt & Ammonia Gas[5][7] |

| Final Product | Carboxylic Acid | Carboxylic Acid (after acidic workup)[5][7] |

| Conditions | Heat under reflux[2][7] | Heat under reflux[2][3] |

| Advantages | Direct formation of the free carboxylic acid. | Often proceeds with fewer side reactions for sensitive substrates. |

| Disadvantages | Harsh acidic conditions may not be suitable for acid-sensitive molecules.[2] | Requires a separate acidification step to isolate the product; not suitable for base-sensitive molecules.[2] |

Detailed Experimental Protocols

Disclaimer: These protocols are generalized procedures and should be adapted and optimized based on laboratory-specific conditions and preliminary small-scale trials.

Protocol A: Acid-Catalyzed Hydrolysis

Materials and Reagents:

-

3-chloro-4-methylpicolinonitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution for neutralization

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard glassware for workup and filtration

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylpicolinonitrile (1.0 eq).

-

Acid Addition: Slowly and carefully add an aqueous solution of a strong acid (e.g., 50% H₂SO₄ or 6M HCl) to the flask. This process is exothermic and should be done in an ice bath.

-

Reflux: Heat the mixture to reflux using a heating mantle.[2][7] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction may take several hours.

-

Workup - Cooling & Neutralization: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding a chilled concentrated NaOH solution until the pH is slightly acidic (approx. pH 3-4), where the carboxylic acid is least soluble. This should cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

-

Drying: Dry the purified product under vacuum to a constant weight.

Protocol B: Base-Catalyzed Hydrolysis

Materials and Reagents:

-

3-chloro-4-methylpicolinonitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water / Ethanol

-

Concentrated Hydrochloric Acid (HCl) for acidification

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard glassware for workup and filtration

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-4-methylpicolinonitrile (1.0 eq) in a suitable solvent like ethanol.

-

Base Addition: Add an aqueous solution of NaOH or KOH (e.g., 10-20% w/v).[10]

-

Reflux: Heat the mixture to reflux.[2][3] The reaction progress should be monitored. Ammonia gas is often evolved during this process and should be handled in a fume hood.[5]

-

Workup - Cooling & Acidification: After the reaction is complete, cool the mixture in an ice/water bath.[3] Slowly add cold concentrated HCl with vigorous stirring until the solution is acidic (pH ~2-3).[3][10] The target carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid product via vacuum filtration and wash the filter cake with cold water.[3]

-

Purification: If necessary, recrystallize the crude product from an appropriate solvent.

-

Drying: Dry the purified product under vacuum.

Caption: Key stages in the acid-catalyzed hydrolysis of a nitrile.

Safety and Handling Precautions

Handling the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves when handling strong acids and bases.[11][12]

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of potentially harmful vapors or gases (e.g., ammonia, HCl fumes).[11][12]

-

Handling Strong Acids and Bases: These substances are highly corrosive and can cause severe burns upon contact.[12]

-

First Aid:

-

Starting Material: While specific data for 3-chloro-4-methylpicolinonitrile is limited, related compounds like 3-amino-2-chloro-4-methylpyridine are harmful if swallowed, in contact with skin, or if inhaled, and cause skin and eye irritation.[15] It is prudent to handle the nitrile with similar precautions.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Relearn. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles... Retrieved from [Link]

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

-

Chemistry LibreTexts. (2025, March 5). 6.6: Chemistry of Nitriles. Retrieved from [Link]

-

ACS Omega. (2018, December 3). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles... Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

-

National University of Singapore. (2016, April 20). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. quora.com [quora.com]

- 12. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Technical Guide: Strategic Cyanation Protocols for the Synthesis of 3-Chloro-4-methylpicolinonitrile

Topic: Reagents for Cyanations Involving 3-Chloro-4-methylpicolinonitrile Precursors Content Type: Detailed Application Note and Protocol Guide

Executive Summary & Strategic Analysis

3-Chloro-4-methylpicolinonitrile (3-chloro-4-methylpyridine-2-carbonitrile) is a high-value heterocyclic intermediate utilized in the synthesis of next-generation agrochemicals and pyridine-based pharmaceuticals (e.g., HIV reverse transcriptase inhibitors).

The synthesis hinges on the regioselective introduction of a cyano group at the C2 position of the pyridine ring. The primary challenge lies in differentiating between the halogenated positions (typically C2 and C3) on the precursor, 2,3-dichloro-4-methylpyridine .

The Regioselectivity Paradigm

In 2,3-dichloro-4-methylpyridine, the chlorine at C2 is activated by the adjacent ring nitrogen (α-position), rendering it significantly more electrophilic than the sterically crowded and less activated chlorine at C3. This electronic bias allows for highly selective nucleophilic aromatic substitution (

Pathway Visualization

The following diagram illustrates the primary synthetic routes and the critical decision nodes regarding reagent selection.

Figure 1: Strategic decision matrix for the cyanation of 2,3-dichloro-4-methylpyridine.

Reagent Selection Matrix

Selection of the cyanating agent dictates the purification burden and safety profile.

| Parameter | Zinc Cyanide (Zn(CN)₂) | Copper(I) Cyanide (CuCN) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |

| Role | Reagent for Pd-catalyzed coupling | Reagent for Rosenmund-von Braun | "Green" Cyanide Source |

| Solubility | Low (acts as slow-release reservoir) | Insoluble (requires high T) | Soluble in H₂O/DMF mix |

| Toxicity | High (releases HCN with acid) | High | Low (Non-toxic solid) |

| Atom Economy | 50-100% (both CN groups can react) | Poor (Stoichiometric Cu waste) | Good (Slow release) |

| Workup | Oxidative quench required | Difficult Cu-complex removal | Simple filtration |

| Recommendation | Primary Choice for Pharma/R&D | Secondary Choice for Bulk Scale | Alternative for Green Chem |

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (The "Gold Standard")

Best for: High purity requirements, gram-to-kilogram scale, and minimizing heavy metal waste.

Mechanism: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The low solubility of Zn(CN)₂ in DMF allows for a low concentration of free cyanide ions, preventing catalyst poisoning while maintaining sufficient nucleophile availability.

Reagents:

-

Substrate: 2,3-dichloro-4-methylpyridine (1.0 equiv)

-

Cyanating Agent: Zn(CN)₂ (0.6 equiv - Note: Zn(CN)₂ provides 2 CN equivalents)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) - Crucial for stabilizing Pd in the presence of cyanide.

-

Solvent: Anhydrous DMF or NMP (degassed)

-

Additive: Zn powder (10 mol%) - Optional: Reduces oxidized Pd(II) back to active Pd(0).

Step-by-Step Methodology:

-

Inert Setup: Charge a dried Schlenk flask or pressure vial with 2,3-dichloro-4-methylpyridine (10 mmol, 1.62 g), Zn(CN)₂ (6.0 mmol, 0.70 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), and dppf (0.4 mmol, 221 mg).

-

Degassing: Seal the vessel and cycle vacuum/nitrogen (3x) to remove oxygen. Oxygen causes homocoupling of the substrate and deactivates the catalyst.

-

Solvation: Add anhydrous DMF (20 mL) via syringe under nitrogen flow.

-

Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor via HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.

-

Expert Tip: Do not exceed 120°C; thermal decomposition of the catalyst accelerates significantly above this threshold in the presence of cyanide.

-

-

Workup (Critical): Cool to room temperature. Dilute with EtOAc (50 mL). Pour the mixture into a saturated NaHCO₃ solution or 1M NaOH.

-

Safety Step: Treat the aqueous phase with commercial bleach (NaClO) to oxidize residual cyanide to cyanate before disposal.

-

-

Purification: Wash the organic layer with water (3x) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 88–95% as a white/off-white solid.

Protocol B: Classical Rosenmund-von Braun Reaction

Best for: Cost-sensitive bulk manufacturing where palladium costs are prohibitive.

Mechanism: A stoichiometric nucleophilic aromatic substitution facilitated by copper coordination.

Reagents:

-

Substrate: 2,3-dichloro-4-methylpyridine (1.0 equiv)

-

Reagent: CuCN (1.2 – 1.5 equiv)

-

Solvent: DMF or Pyridine (High boiling point required)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloro-4-methylpyridine (50 mmol, 8.1 g) and CuCN (60 mmol, 5.37 g) in DMF (50 mL).

-

Reaction: Heat to reflux (150–160°C ) for 6–10 hours.

-

Note: The reaction mixture will turn dark brown/black.

-

-

Quench (The "FeCl₃ Method"): Cool to 60°C. Pour the mixture into a solution of FeCl₃·6H₂O (1.5 equiv) in 10% HCl. This oxidizes Cu(I) to soluble Cu(II) and breaks the stable copper-product complex.

-

Extraction: Stir vigorously for 30 minutes at 60°C. Extract with Toluene or EtOAc (3x).

-

Purification: The organic layer often requires a wash with dilute ammonia to remove traces of copper. Dry and concentrate. Recrystallization from Ethanol/Water is often sufficient.

Expected Yield: 65–75%. Drawbacks: High copper waste; difficult removal of copper traces; harsh thermal conditions.

Protocol C: "Green" Cyanation using K₄[Fe(CN)₆]

Best for: Safety-conscious labs avoiding free cyanide salts.

Mechanism: Potassium ferrocyanide releases cyanide ions slowly in the presence of a base and heat, minimizing the concentration of free toxic cyanide.

Reagents:

-

Substrate: 2,3-dichloro-4-methylpyridine (1.0 equiv)

-

Source: K₄[Fe(CN)₆]·3H₂O (0.25 equiv - Provides 6 CN ligands, but practically ~3 are accessible)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Base: Na₂CO₃ (1.0 equiv)

-

Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology:

-

Grinding: Finely grind K₄[Fe(CN)₆]·3H₂O into a powder to ensure consistent release rates.

-

Setup: Combine substrate, K₄[Fe(CN)₆], Pd(OAc)₂, and Na₂CO₃ in a vial.

-

Reaction: Add DMA and heat to 120°C for 12–16 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove insoluble iron salts. Dilute with water and extract with EtOAc.

Expected Yield: 75–85%.

Safety & Waste Management (Mandatory)

Working with cyanides requires strict adherence to safety protocols.[2]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles.

-

Antidote: A cyanide antidote kit (e.g., hydroxocobalamin) must be available and unexpired in the lab.

-

Waste Neutralization (The "Kill" Solution):

-

Never acidify cyanide waste (releases lethal HCN gas).

-

Protocol: Collect all aqueous waste and washings in a dedicated container. Adjust pH to >10 with NaOH. Add excess bleach (sodium hypochlorite) and stir overnight in a fume hood. Test for residual cyanide (Prussian Blue test) before disposal.

-

References

-

Maligres, P. E., et al. "Cyanation of aryl halides with potassium ferrocyanide." Tetrahedron Letters, vol. 43, no. 38, 2002, pp. 6887-6890. Link

-

Schareina, T., et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides with Zinc Cyanide." Synlett, no. 18, 2007, pp. 2891-2894. Link

-

Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of aromatic halides." Chemical Reviews, vol. 87, no. 4, 1987, pp. 779-794. Link

- Marcantonio, K. M., et al. "Practical Synthesis of 2-Cyano-3-chloro-4-methylpyridine.

-

Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and First Aid." Link

Sources

Application Note: 3-Chloro-4-methylpicolinonitrile in the Synthesis of Advanced Pyridine-Carboxylate Herbicides

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Profiling

The development of next-generation auxinic herbicides relies heavily on highly functionalized pyridine building blocks. 3-Chloro-4-methylpicolinonitrile (CAS: 1261868-97-6) [1] has emerged as a critical intermediate in the synthesis of arylpicolinate herbicides. This class of herbicides, which includes active ingredients like halauxifen-methyl and florpyrauxifen-benzyl, requires a precise substitution pattern on the pyridine ring to achieve optimal binding affinity with plant hormone receptors.

The strategic value of 3-chloro-4-methylpicolinonitrile lies in its three orthogonal reactive sites:

-

The 2-Nitrile Group: Acts as a stable, atom-economical masked carboxylic acid. It survives harsh oxidative conditions and can be hydrolyzed to the picolinic acid moiety late in the synthesis.

-

The 3-Chloro Substituent: Provides essential lipophilicity and steric bulk. In the final herbicide, this halogen interacts directly with the hydrophobic pocket of the target receptor.

-

The 4-Methyl Group: Serves as a highly specific oxidizable handle. It can be converted into a carboxylic acid and subsequently rearranged into the critical 4-amino group found in modern pyridine-carboxylate herbicides [2].

Mechanistic Role in Herbicide Design

Synthetic auxins mimic indole-3-acetic acid (IAA), the natural plant growth hormone. To induce herbicidal activity, the synthesized arylpicolinate must bind to the TIR1/AFB auxin receptor complex [3].

The causality behind synthesizing the 4-amino-3-chloropicolinate core is deeply rooted in receptor mechanics. The 4-amino group forms critical hydrogen bonds with the receptor's binding site, while the 3-chloro group anchors the molecule. Once bound, the herbicide triggers the runaway ubiquitination and degradation of Aux/IAA repressor proteins, leading to uncontrolled transcription of growth genes, epinasty, and ultimate plant death.

Mechanism of action for synthetic auxin herbicides via the TIR1/AFB signaling pathway.

Synthetic Workflow & Experimental Logic

The transformation of 3-chloro-4-methylpicolinonitrile into a viable herbicide core (such as 4-amino-3-chloropicolinic acid methyl ester) requires a three-step sequence: Oxidation, Curtius Rearrangement, and Pinner-type Hydrolysis/Esterification.

Workflow for synthesizing the 4-amino-3-chloropicolinate core from the nitrile intermediate.

Quantitative Data Summary

| Reaction Step | Transformation | Key Reagents | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC) |

| Step 1 | 4-Methyl | KMnO | 12 | 85 | 78% | >95% |

| Step 2 | 4-COOH | DPPA, Et | 8 | 90 | 82% | >98% |

| Step 3 | Nitrile/Boc | H | 16 | 65 | 89% | >99% |

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and high-fidelity intermediate tracking.

Protocol 1: Oxidation of the 4-Methyl Group

Objective: Selectively oxidize the benzylic-like methyl group to a carboxylic acid while preserving the 2-nitrile.

-

Setup: Dissolve 3-chloro-4-methylpicolinonitrile (10.0 g, 65.5 mmol) in a 1:1 mixture of pyridine and water (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Heat the solution to 85 °C. Add potassium permanganate (KMnO

, 31.0 g, 196 mmol) portion-wise over 2 hours. Causality: Portion-wise addition prevents thermal runaway and minimizes the oxidative cleavage of the pyridine ring. -

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

) should completely disappear, replaced by a baseline spot (the carboxylic acid salt). -

Workup: Quench the hot reaction mixture with sodium bisulfite (10% aq. solution) until the purple color dissipates and brown MnO

precipitates. Filter through a Celite pad. -

Isolation: Acidify the filtrate with 2M HCl to pH 2. Collect the resulting white precipitate (3-chloro-2-cyanopyridine-4-carboxylic acid) via vacuum filtration and dry under a vacuum.

Protocol 2: Curtius Rearrangement to 4-Amino Protection

Objective: Convert the 4-carboxylic acid to a protected 4-amino group via an isocyanate intermediate.

-

Setup: Suspend the carboxylic acid intermediate (8.0 g, 43.8 mmol) in anhydrous tert-butanol (80 mL). Add triethylamine (Et

N, 7.3 mL, 52.5 mmol). -

Activation: Dropwise add diphenylphosphoryl azide (DPPA, 11.3 mL, 52.5 mmol) at room temperature. Causality: DPPA acts as a mild azide donor, forming the acyl azide without requiring harsh acyl chloride intermediates.

-

Rearrangement: Heat the mixture to 90 °C for 8 hours. The evolution of N

gas indicates the formation of the isocyanate, which is immediately trapped by tert-butanol to form the Boc-protected amine. -

Validation: LC-MS analysis should confirm the mass shift corresponding to the Boc-protected product (

). -

Workup: Concentrate the solvent in vacuo, dilute with EtOAc, and wash with 5% NaHCO

and brine. Purify via flash chromatography to yield tert-butyl (3-chloro-2-cyanopyridin-4-yl)carbamate.

Protocol 3: Pinner Hydrolysis and Esterification

Objective: Deprotect the Boc group and simultaneously convert the 2-nitrile into a 2-methyl ester.

-

Setup: Dissolve the Boc-protected intermediate (7.0 g, 27.6 mmol) in anhydrous methanol (70 mL).

-

Reaction: Cool to 0 °C and slowly add concentrated sulfuric acid (H

SO -

Validation: HPLC monitoring is critical here to ensure complete conversion of the intermediate amide to the methyl ester.

-

Workup: Carefully neutralize the cooled mixture with saturated aqueous Na

CO -

Final Product: The resulting solid is 4-amino-3-chloropicolinic acid methyl ester , ready for downstream C-H activation or cross-coupling (e.g., Suzuki coupling) to finalize the arylpicolinate herbicide structure.

References

-

Scribd. "Pesticide Market Overview and Key Players: Agrochemical Active Ingredients and Key Intermediates". Retrieved from [Link]

scale-up procedures for 3-Chloro-4-methylpicolinonitrile production

Application Note: Scalable Synthesis of 3-Chloro-4-methylpicolinonitrile

Executive Summary

3-Chloro-4-methylpicolinonitrile (3-Chloro-4-methylpyridine-2-carbonitrile; CAS 1226806-65-8) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of next-generation auxin-mimic herbicides (e.g., arylpicolinates) and novel metalloprotease inhibitors.

Scale-up of this motif presents specific regiochemical challenges. Direct cyanation of the pyridine ring is non-selective, and halogenation-cyanation sequences often suffer from poor atom economy. This Application Note details a regioselective Reissert-Henze functionalization strategy. By exploiting the ortho-directing effect of the 3-chloro substituent on the pyridine N-oxide, this protocol achieves high regiocontrol (>10:1 C2:C6 selectivity) while avoiding hazardous Sandmeyer diazonium intermediates.

Strategic Route Selection

The selected route prioritizes safety and scalability over classical laboratory methods.

-

Route A (Discarded): Sandmeyer Reaction. Starting from 2-amino-3-chloro-4-methylpyridine.

-

Flaw: Requires handling potentially unstable diazonium salts on a kilogram scale; evolution of nitrogen gas poses pressure hazards.

-

-

Route B (Discarded): Halogen Exchange. Starting from 2,3-dichloro-4-methylpyridine.

-

Flaw: Poor selectivity during the initial chlorination of 3-chloro-4-methylpyridine; high cost of palladium catalysts for subsequent cyanation.

-

-

Route C (Selected): N-Oxidation / Reissert-Henze Rearrangement.

-

Logic: 3-Chloro-4-methylpyridine is oxidized to its N-oxide. The subsequent reaction with a cyanide source (TMSCN) and an electrophilic activator (Benzoyl Chloride) effects a nucleophilic substitution at the 2-position.

-

Mechanism:[1][2][3][4][5] The 3-chloro group exerts a steric blockade on the 4-position and an electronic directing effect that favors nucleophilic attack at C2 over C6.

-

Synthesis Pathway Diagram

Caption: Regioselective synthesis via Reissert-Henze rearrangement. The 3-Cl group directs cyanation to the 2-position.

Process Safety Assessment

Before proceeding, the following hazards must be mitigated:

-

Peroxide Accumulation (Step 1): The concentration of peracetic acid (formed in situ) must be monitored. Residual peroxides must be quenched with sodium bisulfite before solvent removal to prevent explosion during distillation.

-

Cyanide Toxicity (Step 2): Trimethylsilyl cyanide (TMSCN) hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture.

-

Control: All vents must be scrubbed with 10% NaOH/NaOCl solution.

-

Personal Protective Equipment (PPE): HCN detectors must be worn. Silver Shield® gloves are mandatory.

-

-

Exotherm Control: The addition of Benzoyl Chloride to the N-oxide is highly exothermic. Controlled dosing is critical.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-methylpyridine N-oxide

Reagents:

-

3-Chloro-4-methylpyridine (1.0 equiv)

-

Hydrogen Peroxide (30% aq., 2.5 equiv)

-

Acetic Acid (Glacial, Solvent/Catalyst, 5.0 vol)

-

Sodium Bisulfite (sat. aq., for quenching)

Procedure:

-

Charge: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge 3-Chloro-4-methylpyridine and Glacial Acetic Acid.

-

Heat: Warm the solution to 50°C.

-

Addition: Add Hydrogen Peroxide (30%) dropwise over 2 hours. Caution: Exothermic. Maintain internal temperature between 70–80°C.

-

Reaction: Stir at 80°C for 6–8 hours. Monitor by HPLC (Target: >98% conversion).

-

Quench: Cool to 20°C. Slowly add saturated aqueous Sodium Bisulfite solution until a negative starch-iodide test is obtained (destroys excess peroxides).

-

Concentration: Remove acetic acid under reduced pressure (rotary evaporator, bath <50°C).

-

Basification: Dilute residue with water and adjust pH to ~10 using 30% NaOH.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 3 vol).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate to yield the N-oxide as an off-white solid.

-

Expected Yield: 85–92%[6]

-

Checkpoint: 1H NMR should show a downfield shift of aromatic protons compared to starting material.

-

Step 2: Reissert-Henze Cyanation (The Fife Modification)

This modification uses TMSCN and Benzoyl Chloride in a non-aqueous system, providing higher yields and easier workup than the biphasic KCN/Water method.

Reagents:

-

3-Chloro-4-methylpyridine N-oxide (1.0 equiv)

-

Trimethylsilyl Cyanide (TMSCN) (1.2 equiv)

-

Benzoyl Chloride (BzCl) (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 vol)

-

10% NaOH (for scrubbing/quenching)

Procedure:

-

Setup: Dry the reactor thoroughly. Purge with Nitrogen.

-

Charge: Dissolve the N-oxide (from Step 1) in anhydrous DCM. Cool to 0°C.[5]

-

Addition 1 (Cyanide): Add TMSCN via syringe pump or dropping funnel over 30 minutes. Note: No exotherm typically observed here.

-

Addition 2 (Activator): Add Benzoyl Chloride dropwise over 1 hour, maintaining temperature <5°C.

-

Critical Mechanism: The BzCl activates the N-oxide oxygen, creating a leaving group (benzoate). The cyanide ion (from TMSCN) then attacks the 2-position.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12 hours.

-

Quench: Cool to 0°C. Slowly add 10% Na₂CO₃ solution. Caution: Hydrolysis of excess TMSCN releases HCN. Ensure scrubber is active.

-

Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x).

-

Solvent Swap: Concentrate the DCM layer to a low volume. Add Isopropanol (IPA) or Heptane to induce crystallization.

Purification & Analytical Controls

Crystallization Protocol

The crude product is typically a solid.

-

Dissolve crude residue in hot Ethanol/Heptane (1:4 ratio).

-

Cool slowly to 0°C with agitation.

-

Filter the resulting crystals and wash with cold Heptane.

-

Dry in a vacuum oven at 40°C.

In-Process Controls (IPC) & Specifications

| Parameter | Method | Specification |

| Step 1 Conversion | HPLC (C18, ACN/H2O) | < 2.0% Starting Material remaining |

| Peroxide Content | Starch-Iodide Strips | Negative prior to concentration |

| Step 2 Regioselectivity | 1H NMR | > 95:5 (2-CN vs 6-CN isomer) |

| Final Assay | HPLC | > 98.0% w/w |

| Moisture | Karl Fischer | < 0.5% |

Impurity Fate Mapping

Caption: Purification strategy removing benzoic acid byproduct and regiochemical isomers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Moisture in DCM | Ensure DCM is anhydrous (<0.05% H2O). Moisture hydrolyzes TMSCN and BzCl. |

| High 6-CN Isomer | Temperature too high | Maintain addition of BzCl at <5°C. Lower temperatures favor the sterically directed 2-position. |

| Incomplete N-Oxidation | Old H2O2 reagent | Check titer of peroxide. Add 0.1 equiv more H2O2 and extend time. |

| Product Color | Residual Benzoic Acid | Wash organic layer thoroughly with Na₂CO₃ (base wash) to remove benzoic acid. |

References

-

Fife, W. K. (1983).[7] Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

-

Scriven, E. F. V. (1984).[7] Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375. Link

-

Corteva Agriscience. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. European Patent EP2901857A1. (Relevant industrial context for picolinonitrile scale-up). Link

-

Sigma-Aldrich. 3-Chloro-4-methylpyridine Product Specification. (Precursor sourcing).[8] Link

Sources

- 1. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

Technical Support Center: Optimizing Catalyst Load for 3-Chloro-4-methylpicolinonitrile Coupling

Topic: Catalyst Optimization for Sterically Congested Heteroaryl Chlorides Target Substrate: 3-Chloro-4-methylpicolinonitrile (3-Chloro-4-methylpyridine-2-carbonitrile) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Sandwich" Challenge

Coupling reactions involving 3-Chloro-4-methylpicolinonitrile present a unique dual-challenge in catalysis:

-

Steric Congestion (The "Sandwich Effect"): The reactive chloride at the C3 position is flanked by a cyano group at C2 and a methyl group at C4. This steric crowding significantly impedes the oxidative addition and transmetalation steps of the catalytic cycle.

-

Catalyst Poisoning: The nitrile group (CN) is a potent

-donor that can coordinate to Palladium (Pd), displacing labile ligands and forming inactive "Pd-black" or stable bis-nitrile complexes, effectively killing the catalytic cycle .

This guide provides a troubleshooting framework to overcome these barriers, focusing on optimizing catalyst load, ligand selection, and reaction parameters.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: I am observing < 10% conversion even with 5 mol% Pd(PPh3)4. Is the catalyst load too low?

Diagnosis: Likely not a loading issue, but a ligation failure . Technical Insight: Pd(PPh3)4 is often ineffective for sterically hindered aryl chlorides. The triphenylphosphine ligand is not electron-rich enough to facilitate oxidative addition into the C-Cl bond, nor is it bulky enough to prevent the formation of inactive Pd-dimers or nitrile-coordinated species . Solution:

-

Switch Ligand Class: Move to dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos . These ligands are bulky (preventing aggregation) and electron-rich (accelerating oxidative addition).

-

Protocol: Switch to a pre-catalyst system like XPhos Pd G3 or Pd(dppf)Cl₂ . Start at 2-3 mol% .

Q2: My reaction starts well but stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Deactivation (Poisoning) or Product Inhibition . Technical Insight: The nitrile group on the substrate (or the product) may be competitively binding to the Pd center. If the reaction stalls, the active Pd(0) species has likely precipitated as Pd black or formed a stable, inactive complex . Solution:

-

Increase Ligand:Pd Ratio: If generating catalyst in situ (e.g., Pd(OAc)₂ + Ligand), increase the ratio from 1:1 to 1:2 or 1:3 . Excess ligand protects the metal center from nitrile coordination.

-

Solvent Switch: Use a solvent that can weakly coordinate to stabilize Pd intermediates, such as 1,4-Dioxane or THF , rather than non-polar toluene.

Q3: I see the formation of the des-chloro byproduct (hydrodehalogenation). How do I stop this?

Diagnosis: Slow Transmetalation .

Technical Insight: If the cross-coupling step (transmetalation) is sterically hindered by the C4-methyl group, the Pd(II)-aryl intermediate waits too long and undergoes

-

Optimize Base: Switch to anhydrous K₃PO₄ or Cs₂CO₃ . Avoid bases with abstractable

-hydrogens if possible (though less relevant for inorganic bases, the solvent matters). -

Concentration: Increase the concentration of the coupling partner (boronic acid/amine) to 1.5–2.0 equivalents to force transmetalation over side reactions.

Q4: The nitrile group is hydrolyzing to the amide/acid.

Diagnosis: Base/Water Incompatibility . Technical Insight: Picolinonitriles are electron-deficient and prone to nucleophilic attack by hydroxide ions at the nitrile carbon, especially at high temperatures . Solution:

-

Eliminate Water: Use anhydrous solvents (Dioxane, DMF) and anhydrous bases (K₃PO₄, CsF).

-

Lower Temperature: If possible, use a more active catalyst (e.g., Pd-PEPPSI-IPr ) that allows operation at 60-80°C instead of 100°C+.

Optimization Workflow & Data

Recommended Screening Matrix

For the coupling of 3-Chloro-4-methylpicolinonitrile, do not rely on "standard" conditions. Use this matrix to identify the optimal system.

| Parameter | Condition A (Standard) | Condition B (Steric/Challenging) | Condition C (High Activity) |

| Catalyst Source | Pd(dppf)Cl₂ · DCM | XPhos Pd G3 (or G4) | Pd-PEPPSI-IPr |

| Loading | 5 mol% | 1 - 3 mol% | 1 - 2 mol% |

| Ligand (if separate) | dppf | XPhos or SPhos | (NHC carbene included) |

| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Cs₂CO₃ (anhydrous) |

| Solvent | Dioxane/H₂O (4:1) | 1,4-Dioxane (dry) | Toluene/Dioxane (dry) |

| Temp | 90°C | 80°C - 100°C | 60°C - 80°C |

Step-by-Step Optimization Protocol

-

Baseline Run: Perform Condition B (XPhos Pd G3, 2 mol%, K₃PO₄, Dioxane, 90°C).

-

Check Conversion:

-

If < 50%:[1] Increase Temp to 110°C or switch to Condition C (PEPPSI).

-

If > 90% but low yield: Check for hydrolysis (use dry reagents) or homocoupling.

-

-

Load Reduction: Once yield is >80%, reduce catalyst load by 0.5 mol% increments until conversion drops.

Visualizations

Logic Flow for Troubleshooting

This diagram illustrates the decision-making process when encountering issues with this specific substrate.

Caption: Decision tree for diagnosing catalyst failure modes specific to cyanopyridine coupling.

Steric "Sandwich" Visualization & Ligand Selection

This diagram visualizes why specific ligands are required for this substrate.

Caption: Impact of ligand steric properties on the oxidative addition of the hindered chloride.

References

-

Yoneda Labs. (2019). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 27, 2026, from [Link]

-

MDPI. (2022, May 28). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Thermal Degradation Risks & Troubleshooting for 3-Chloro-4-methylpicolinonitrile

Welcome to the Technical Support Center for 3-Chloro-4-methylpicolinonitrile (CAS: 1261868-97-6). As a highly functionalized heterocyclic building block widely utilized in pharmaceutical and agrochemical synthesis, this pyridine derivative presents unique thermal stability challenges.

This guide provides researchers and drug development professionals with field-proven insights into its thermal degradation mechanisms, troubleshooting strategies, and self-validating analytical protocols.

🔬 Mechanistic Overview: The Causality of Thermal Degradation

Understanding why a chemical degrades is the first step in engineering a robust synthetic process. The thermal decomposition of chlorinated pyridine carbonitriles is driven by three primary mechanistic pathways:

-

Dehalogenation (C-Cl Bond Cleavage): The carbon-chlorine bond at the 3-position is highly susceptible to homolytic cleavage under severe thermal stress. This process releases hydrogen chloride (HCl) gas, which acts as a strong Lewis acid catalyst that accelerates further degradation of the polymer matrix and causes dangerous reactor pressurization[1].

-

Decyanation and Nitrile Hydrolysis: At elevated temperatures, particularly in the presence of trace moisture or proton donors, the picolinonitrile group (-C≡N) undergoes decyanation. This leads to the release of highly toxic hydrogen cyanide (HCN) or ammonia derivatives[2].

-

Pyridine Ring Pyrolysis: Under extreme thermal conditions (>300°C), the aromatic pyridine ring undergoes carbonization and oxidative cleavage, releasing toxic nitrogen oxides (NOx) and forming insoluble carbonaceous char[3].

🛠️ Troubleshooting FAQs

Q1: My reaction mixture darkens and the reactor pressurizes when heating 3-Chloro-4-methylpicolinonitrile above 130°C. What is happening? A: The pressurization is a direct result of thermal dehalogenation releasing volatile HCl gas[1]. The darkening (often turning deep brown or black) indicates the formation of polymeric byproducts and early-stage carbonization. Solution: Lower the reaction temperature below 120°C. If high temperatures are unavoidable, introduce a non-nucleophilic acid scavenger (e.g., 2,6-lutidine or a sterically hindered base) to neutralize HCl as it forms, preventing the autocatalytic degradation loop.

Q2: How can I analytically differentiate between unreacted starting material and thermal degradation products during in-process monitoring? A: Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) with a UV detector set to 254 nm.

-

Intact Material: Will show the expected

peak for -

Degradation Indicators: Look for a mass shift of -34 Da (loss of Cl + addition of H) indicating dehalogenation, or -27 Da (loss of HCN) indicating decyanation[2]. The presence of broad, unresolved peaks in the chromatogram suggests thermal polymerization.

Q3: What are the emergency protocols if a thermal runaway occurs during a scale-up reaction? A: Because thermal degradation releases both corrosive (HCl) and highly toxic (HCN) gases[1][2][3], immediate action is required:

-

Quench: Flood the reactor jacket with chilled fluid (-20°C) to immediately remove heat.

-

Ventilation: Ensure the reactor is vented through a dual-stage scrubber system (an alkaline scrubber for HCl and a bleach/hypochlorite scrubber to neutralize HCN).

-

Evacuation: Evacuate the immediate fume hood area until atmospheric gas monitors confirm 0 ppm for both HCN and HCl.

Q4: How should this reagent be stored to prevent long-term thermal or hydrolytic degradation? A: Store strictly at 2-8°C in a tightly sealed, light-resistant container. Backfill the container's headspace with high-purity Argon or Nitrogen to exclude ambient moisture, which can slowly hydrolyze the nitrile group into an amide over time.

📊 Data Presentation: Thermal Degradation Indicators

| Degradation Pathway | Trigger Temp | Primary Byproducts | Analytical Indicator (LC-MS / GC-MS) | Mitigation Strategy |

| Dehalogenation | > 130°C | HCl Gas[1] | Mass shift of -34 Da | Add non-nucleophilic base |

| Decyanation | > 180°C | HCN Gas[2] | Mass shift of -27 Da | Ensure strictly anhydrous conditions |

| Ring Pyrolysis | > 300°C | NOx, Char[3] | Insoluble black precipitates | Maintain process T < 150°C |

🧪 Experimental Protocol: TGA-DSC Thermal Stability Profiling

To establish a self-validating thermal safety profile for your specific reaction matrix, perform a Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC). This protocol ensures that any observed degradation is definitively linked to the sample and not baseline drift.

Step 1: Baseline Validation (Self-Validation Step) Run an empty alumina crucible method using the exact heating parameters below. Verify that the baseline is flat (drift < 5 µg). This validates instrument calibration and ensures no residual contamination.

Step 2: Sample Preparation Accurately weigh 5.0 - 10.0 mg of 3-Chloro-4-methylpicolinonitrile into a pre-weighed, clean alumina crucible.

Step 3: Inert Purge

Load the crucible into the TGA-DSC furnace. Purge the system with dry Nitrogen (

Step 4: Heating Ramp Initiate the heating program from 25°C to 400°C at a strictly controlled rate of 10°C/min.

Step 5: Data Interpretation

-

Melting Point: Identified by a sharp endothermic DSC peak with no corresponding mass loss on the TGA curve.

-

Decomposition Onset (

): Identified by an exothermic DSC peak coupled with a sharp drop in TGA mass. -

Safety Margin: The maximum safe operating temperature for your reaction must be set to at least

.

🗺️ Mandatory Visualization: Degradation Pathways

Thermal degradation pathways of 3-Chloro-4-methylpicolinonitrile and primary toxic byproducts.

📚 References

-

Title: 1211518-69-2 | 3-Chloro-5-methylpicolinonitrile | BLD Pharm Source: bldpharm.com URL:

-

Title: Flame-Retardant Mechanism and Mechanical Properties of Wet-Spun Poly(acrylonitrile-co-vinylidene chloride) Fibers with Antimony Trioxide and Zinc Hydroxystannate - MDPI Source: mdpi.com URL:

-

Title: The formation of nitrogen-containing products from the thermal decomposition of flexible polyurethane foams - SciSpace Source: scispace.com URL:

-

Title: Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed Source: nih.gov URL:

Sources

Comparative Reactivity Guide: 3-Fluoro vs. 3-Chloro Picolinonitriles in Nucleophilic Aromatic Substitution

In the development of small-molecule therapeutics and agrochemicals, functionalized pyridines serve as ubiquitous structural motifs. Among these, 3-halo picolinonitriles (3-halopyridine-2-carbonitriles) are highly valued electrophiles for Nucleophilic Aromatic Substitution (SNAr). However, the choice of the halogen at the 3-position—specifically fluorine versus chlorine—drastically alters the synthetic trajectory.

This guide provides an in-depth, objective comparison of the reactivity profiles of 3-fluoro and 3-chloro picolinonitriles, detailing the mechanistic causality behind their performance and providing field-validated experimental protocols.

Mechanistic Causality: The SNAr Paradigm

To understand why 3-fluoro picolinonitrile vastly outperforms its chlorinated counterpart in SNAr, we must examine the reaction mechanism. Unlike SN1 or SN2 reactions, SNAr proceeds via an addition-elimination pathway.

The rate-determining step (RDS) is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex [1]. Because the cleavage of the carbon-halogen bond occurs in the subsequent, fast elimination step, the leaving group ability (bond strength) is largely irrelevant to the overall reaction rate[1].

Instead, the reaction velocity is dictated by the halogen's ability to stabilize the transition state leading to the Meisenheimer complex. Fluorine, being the most electronegative element (Pauling scale: 3.98), exerts a massive electron-withdrawing inductive effect (-I). This renders the C3 carbon highly electrophilic and heavily stabilizes the developing negative charge in the intermediate. Chlorine (electronegativity: 3.16) provides significantly less inductive stabilization, resulting in a much higher activation energy (Ea) for the addition step[1].

Caption: SNAr Addition-Elimination Reaction Coordinate and Intermediates.

Quantitative Profiling: Fluorine vs. Chlorine

The mechanistic differences translate into starkly contrasting experimental parameters. The table below summarizes the comparative performance of both substrates under standard SNAr conditions.

| Parameter | 3-Fluoro Picolinonitrile | 3-Chloro Picolinonitrile |

| Electronegativity (Pauling Scale) | 3.98 (Extreme -I effect) | 3.16 (Moderate -I effect) |

| Van der Waals Radius | 1.47 Å (Minimal steric hindrance) | 1.75 Å (Moderate steric hindrance) |

| Typical Reaction Temperature | 0 °C to 25 °C[2] | 80 °C to 120 °C[3] |

| Base Requirement | Mild (e.g., K₂CO₃, DIPEA) | Strong (e.g., Cs₂CO₃, NaH) |

| Relative Reaction Rate (SNAr) | > 1000x faster | 1x (Baseline) |

| Risk of Nitrile Hydrolysis | Low (Due to mild conditions) | High (Due to thermal forcing) |

| Chemoselectivity | High (Reacts preferentially) | Lower (Prone to side reactions) |

Self-Validating Experimental Methodologies

To objectively demonstrate the reactivity gap, the following parallel protocols detail the SNAr of a secondary amine (e.g., morpholine) with both substrates.

Protocol A: Mild SNAr with 3-Fluoro Picolinonitrile

Causality of Choices: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it heavily solvates the potassium counter-cation while leaving the nucleophilic amine "naked" and highly reactive. Because the fluorine atom sufficiently lowers the activation barrier, room temperature is adequate, preventing the sensitive nitrile group from undergoing base-catalyzed hydrolysis[2].

-

Preparation: Charge a dry 20 mL scintillation vial with 3-fluoro picolinonitrile (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol).

-

Solvation: Add 5.0 mL of anhydrous DMF. Stir at 25 °C for 5 minutes.

-

Nucleophile Addition: Add morpholine (1.1 mmol) dropwise over 2 minutes.

-

Self-Validating Monitoring: Withdraw 10 µL aliquots at 30-minute intervals, quench in 50% MeCN/H₂O, and analyze via LC-MS. The system validates itself when the integration of the starting material's UV peak inversely correlates with the product peak. A mass balance of >95% within 2 hours confirms a direct SNAr trajectory without intermediate bottlenecking.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Forced SNAr with 3-Chloro Picolinonitrile

Causality of Choices: The chlorine atom fails to sufficiently stabilize the Meisenheimer complex, demanding thermal activation (90 °C) to overcome the Ea[3]. This thermal forcing requires careful monitoring, as the cyano group becomes susceptible to nucleophilic attack or hydrolysis at elevated temperatures.

-